Product packaging for 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine(Cat. No.:)

1-(6-Ethoxypyridin-2-yl)piperidin-4-amine

Cat. No.: B13320094
M. Wt: 221.30 g/mol
InChI Key: WABIOYQLZKVGKK-UHFFFAOYSA-N
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Description

1-(6-Ethoxypyridin-2-yl)piperidin-4-amine is a chemical compound with the molecular formula C12H19N3O and is supplied as the dihydrochloride salt . It belongs to the 2-aminopyridine class of chemical compounds, which are recognized in medicinal chemistry research as valuable scaffolds for the development of kinase inhibitors . This compound features a piperidin-4-amine core, a privileged structure in drug discovery, substituted with a 6-ethoxypyridin-2-yl group. The ethoxy-substituted pyridine and the amine group on the piperidine ring offer synthetic handles for further chemical modification, making it a versatile building block for constructing more complex molecules for biological evaluation.Researchers are exploring 2-aminopyridine derivatives for their potential to inhibit key oncogenic targets. Specifically, novel compounds based on this scaffold have been designed as potent inhibitors of ROS1 (Proto-oncogene tyrosine protein kinase) and ALK (Anaplastic lymphoma kinase), which are important therapeutic targets in cancers such as non-small cell lung cancer (NSCLC) . Some designed inhibitors have shown remarkable activity against drug-resistant mutants like ROS1 G2032R and ALK G1202R, which are known to confer resistance to existing therapies like Crizotinib . The primary value of this compound lies in its use as a key intermediate or precursor in the synthesis and discovery of such novel therapeutic agents. It serves as a critical starting material for researchers in synthetic organic chemistry and drug discovery programs aiming to develop the next generation of targeted therapies.This product is intended for research and laboratory use only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N3O B13320094 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

1-(6-ethoxypyridin-2-yl)piperidin-4-amine

InChI

InChI=1S/C12H19N3O/c1-2-16-12-5-3-4-11(14-12)15-8-6-10(13)7-9-15/h3-5,10H,2,6-9,13H2,1H3

InChI Key

WABIOYQLZKVGKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=N1)N2CCC(CC2)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for 1 6 Ethoxypyridin 2 Yl Piperidin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound in solution. One-dimensional (¹H and ¹³C) and multidimensional (e.g., COSY, HSQC, HMBC) experiments allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecular framework.

A complete assignment of the ¹H and ¹³C NMR spectra is the first step in structural elucidation. Based on established chemical shift principles for substituted pyridines and piperidines, a predicted assignment for this compound can be proposed. acs.orgchemicalbook.comresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts:

The following tables outline the predicted chemical shifts (in ppm) for the compound, which would be confirmed using 2D NMR techniques.

Interactive Data Table: Predicted ¹H NMR Assignments

ProtonsPredicted δ (ppm)MultiplicityNotes
H-3', H-5' (Pyridine)6.10 - 6.40dUpfield shift due to electron-donating ethoxy and amino-piperidine groups.
H-4' (Pyridine)7.30 - 7.50tTypical aromatic region for pyridine (B92270) H-4.
H-2, H-6 (Piperidine, axial)4.20 - 4.40mProtons alpha to the nitrogen attached to the pyridine ring.
H-2, H-6 (Piperidine, equatorial)3.00 - 3.20m
H-4 (Piperidine)2.60 - 2.80mMethine proton bearing the amine group.
H-3, H-5 (Piperidine, axial & eq.)1.40 - 2.00mOverlapping signals for the remaining piperidine (B6355638) methylene (B1212753) protons.
-NH₂1.50 - 2.50br sBroad singlet, chemical shift is solvent and concentration dependent.
-OCH₂CH₃4.25 - 4.35qMethylene protons of the ethoxy group.
-OCH₂CH₃1.30 - 1.40tMethyl protons of the ethoxy group.

Interactive Data Table: Predicted ¹³C NMR Assignments

CarbonsPredicted δ (ppm)Notes
C-2' (Pyridine)160.0 - 162.0Attached to the piperidine nitrogen.
C-6' (Pyridine)162.0 - 164.0Attached to the ethoxy group.
C-4' (Pyridine)138.0 - 140.0
C-3', C-5' (Pyridine)106.0 - 109.0Shielded by adjacent electron-donating groups.
C-2, C-6 (Piperidine)45.0 - 48.0Carbons alpha to the ring nitrogen.
C-4 (Piperidine)49.0 - 52.0Carbon bearing the amine group.
C-3, C-5 (Piperidine)33.0 - 36.0
-OCH₂CH₃60.0 - 62.0
-OCH₂CH₃14.0 - 15.0

To verify these assignments, a suite of 2D NMR experiments would be employed nih.govsdsu.eduslideshare.netepfl.ch:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between H-3'/H-4' and H-4'/H-5' on the pyridine ring, and throughout the piperidine spin system (e.g., H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling unambiguous assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons and for connecting the different fragments of the molecule. For instance, HMBC correlations would be expected from the piperidine H-2/H-6 protons to the pyridine C-2' carbon, confirming the connection between the two rings. Similarly, correlations from the ethoxy methylene protons (-OCH₂) to the pyridine C-6' would confirm the position of the ethoxy group.

The piperidine ring is not static and typically exists in a rapidly interconverting equilibrium of chair conformations. researchgate.netnih.gov Furthermore, rotation around the C2'-N1 bond connecting the pyridine and piperidine rings may be hindered. These dynamic processes can be investigated using variable-temperature (VT) NMR studies. researchgate.netcopernicus.org

At room temperature, the chair-to-chair interconversion of the piperidine ring is usually fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, this interconversion slows down. This would lead to significant broadening of the piperidine proton signals, a phenomenon known as coalescence. At a sufficiently low temperature (the "freezing-out" temperature), the signals would resolve into distinct sets for the axial and equatorial protons of the two dominant chair conformers.

Analysis of the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) for this conformational exchange. These studies can provide critical insights into the conformational preferences of the molecule, which are influenced by the steric and electronic effects of its substituents. nih.govbeilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound

HRMS provides an extremely accurate measurement of the molecular mass, which is used to determine the elemental composition of a compound. For this compound (Molecular Formula: C₁₂H₁₉N₃O), the calculated monoisotopic mass is 221.1528 Da. HRMS analysis would be expected to confirm this with high precision (typically <5 ppm error).

Interactive Data Table: Predicted HRMS Adducts

Ion SpeciesFormulaCalculated m/z
[M+H]⁺C₁₂H₂₀N₃O⁺222.1601
[M+Na]⁺C₁₂H₁₉N₃NaO⁺244.1420
[M+K]⁺C₁₂H₁₉N₃KO⁺260.1159

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺), are used to study its fragmentation pathways. scielo.brnih.gov This provides valuable information for structural confirmation. A plausible fragmentation pathway would involve initial cleavage within the piperidine ring, which is a common pattern for such structures. researchgate.netnist.gov

Proposed Fragmentation Pathway:

Initial α-cleavage: Following protonation, a common fragmentation pathway for N-substituted piperidines is the cleavage of the C-C bond alpha to the nitrogen atom (e.g., the C2-C3 bond), leading to the formation of a stabilized iminium ion.

Ring Scission: Subsequent cleavage can lead to the opening of the piperidine ring.

Loss of Neutral Fragments: The molecule could undergo cleavage at the pyridine-piperidine bond. Another characteristic fragmentation could be the loss of ethene (28 Da) from the ethoxy group.

Interactive Data Table: Plausible MS/MS Fragments of [M+H]⁺ (m/z 222.16)

Proposed Fragment m/zNeutral LossProposed Fragment Structure
194.13C₂H₄ (28.03 Da)Loss of ethene from the ethoxy group.
179.14C₂H₅N (43.04 Da)Cleavage within the piperidine ring, loss of aziridine (B145994) fragment.
121.07C₅H₁₂N₂ (100.10 Da)Cleavage of the pyridine-piperidine bond, resulting in the protonated 4-aminopiperidine (B84694) fragment.
122.09C₅H₁₁N (85.09 Da)Cleavage resulting in the 6-ethoxypyridin-2-amine fragment.

X-ray Crystallography for Solid-State Structure Determination of this compound

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique offers definitive information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.

Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical prerequisite. For an organic amine compound like this compound, several standard methods can be employed:

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is covered loosely to allow the solvent to evaporate over several days or weeks, gradually increasing the concentration and promoting the slow growth of large, well-ordered crystals. nih.gov

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Solvent Layering: This technique involves carefully layering a less dense anti-solvent on top of a more dense, concentrated solution of the compound. Crystals form slowly at the interface between the two liquids.

Salt Formation: Since the molecule contains basic amine groups, forming a salt (e.g., a hydrochloride or hydrobromide salt) can often improve crystallinity by introducing strong, directional ionic interactions. mdpi.com

The choice of solvent is crucial and often determined empirically. Solvents that allow for moderate solubility are typically the most successful.

Potential Intermolecular Interactions:

Hydrogen Bonding: This is expected to be the most significant interaction. The primary amine (-NH₂) is an excellent hydrogen bond donor, while the pyridine nitrogen, the piperidine nitrogen, and the ethoxy oxygen are all potential hydrogen bond acceptors. It is highly probable that strong N-H···N or N-H···O hydrogen bonds would link molecules into chains, sheets, or more complex three-dimensional networks. mdpi.com

π-π Stacking: The electron-rich pyridine rings of adjacent molecules could stack on top of each other in a parallel-displaced or T-shaped arrangement, contributing to the stability of the crystal lattice. researchgate.net

C-H···π Interactions: The aliphatic C-H bonds of the piperidine or ethoxy groups could interact with the aromatic face of the pyridine ring in neighboring molecules.

A detailed analysis of these interactions, often visualized using Hirshfeld surface analysis, would reveal the relative importance of each contact type in directing the solid-state assembly. mdpi.comnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting of this compound

The vibrational modes of this compound can be dissected by considering the characteristic frequencies of its main structural components. While a complete experimental spectrum is essential for definitive assignment, a detailed analysis can be built upon established data for analogous structures, including substituted pyridines, piperidines, and aliphatic amines.

Analysis of the Ethoxypyridine Moiety:

The 6-ethoxypyridin-2-yl group presents several characteristic vibrations. The aromatic C-H stretching vibrations are expected to appear at wavenumbers above 3000 cm⁻¹. The pyridine ring itself will exhibit a series of C=C and C=N stretching vibrations, typically in the 1600-1400 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are sensitive to the substitution pattern on the ring. The ethoxy group introduces strong C-O stretching bands. Specifically, the aryl-O stretching is anticipated around 1250 cm⁻¹, while the alkyl-O-C asymmetric and symmetric stretching vibrations will also be present.

Analysis of the Piperidine Ring:

The saturated piperidine ring contributes a number of characteristic vibrational modes. The C-H stretching vibrations of the methylene (CH₂) groups will produce strong bands in the 2950-2850 cm⁻¹ region. Additionally, CH₂ scissoring (bending) vibrations are expected near 1450 cm⁻¹. The C-N stretching of the tertiary amine within the piperidine ring, connected to the pyridine ring, will also give rise to bands in the fingerprint region.

Analysis of the Primary Amine Group:

The primary amine (-NH₂) at the 4-position of the piperidine ring is a key functional group with distinct vibrational signatures. Primary amines typically show two N-H stretching bands in the 3500-3200 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. wpmucdn.comlibretexts.org These bands can be broad due to hydrogen bonding. A characteristic N-H scissoring (bending) vibration is also expected in the 1650-1580 cm⁻¹ region. orgchemboulder.com Furthermore, a broad N-H wagging band may be observed in the 910-665 cm⁻¹ range. orgchemboulder.com The aliphatic C-N stretching vibration associated with this group is expected between 1250-1020 cm⁻¹. orgchemboulder.com

The combination of these individual vibrational modes creates a unique and complex spectrum that serves as a molecular fingerprint for this compound. The precise positions and intensities of these bands can provide valuable information on the molecule's conformation and intermolecular interactions.

Predicted FT-IR Spectral Data

The following table summarizes the predicted key FT-IR absorption bands for this compound, based on the analysis of its functional groups.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3450-3350MediumAsymmetric N-H StretchPrimary Amine (-NH₂)
3350-3250MediumSymmetric N-H StretchPrimary Amine (-NH₂)
3100-3000Medium-WeakAromatic C-H StretchPyridine Ring
2950-2850StrongAliphatic C-H StretchPiperidine & Ethoxy
1650-1580MediumN-H ScissoringPrimary Amine (-NH₂)
1600-1570StrongC=C/C=N Ring StretchPyridine Ring
1500-1400StrongC=C/C=N Ring StretchPyridine Ring
1470-1440MediumCH₂ ScissoringPiperidine & Ethoxy
1335-1250StrongAryl C-N StretchPyridine-Piperidine Link
1260-1200StrongAsymmetric Aryl-O-C StretchEthoxy Group
1250-1020MediumAliphatic C-N StretchAmine-Piperidine Link
1050-1000StrongSymmetric Alkyl-O-C StretchEthoxy Group
910-665Broad, StrongN-H WagPrimary & Secondary Amine

Predicted Raman Spectral Data

Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in Raman spectra, while N-H and O-H vibrations are typically weaker.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100-3000MediumAromatic C-H StretchPyridine Ring
2950-2850StrongAliphatic C-H StretchPiperidine & Ethoxy
1600-1570Very StrongC=C/C=N Ring StretchPyridine Ring
1500-1400StrongC=C/C=N Ring StretchPyridine Ring
1470-1440MediumCH₂ ScissoringPiperidine & Ethoxy
1335-1250MediumAryl C-N StretchPyridine-Piperidine Link
1260-1200MediumAsymmetric Aryl-O-C StretchEthoxy Group
1050-1000MediumSymmetric Alkyl-O-C StretchEthoxy Group
~1000StrongRing Breathing ModePyridine Ring

Computational Chemistry and Molecular Modeling Studies of 1 6 Ethoxypyridin 2 Yl Piperidin 4 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, offering a detailed picture of its electronic landscape.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a 6-31G(d,p) basis set, can elucidate the distribution and energies of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. In this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine moiety, specifically the nitrogen atom of the piperidine (B6355638) and the amino group, which act as electron-donating centers. The LUMO, conversely, is anticipated to be distributed over the pyridine (B92270) ring, which can accommodate electron density.

The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For analogous 2-aminopyridine derivatives, this gap is influenced by the nature of the substituents on the pyridine ring.

Table 1: Predicted Molecular Orbital Properties of this compound based on Analogous Compounds

PropertyPredicted Value/RegionSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating potential.
LUMO Energy~ -1.2 eVIndicates electron-accepting potential.
HOMO-LUMO Gap~ 5.3 eVSuggests moderate chemical reactivity.
HOMO LocalizationPiperidine nitrogen, 4-amino groupSites for electrophilic attack.
LUMO LocalizationPyridine ringSite for nucleophilic attack.

Prediction of Spectroscopic Parameters and Conformational Energies

DFT calculations are also instrumental in predicting spectroscopic parameters, which can aid in the experimental characterization of a compound. For this compound, key spectroscopic features can be computationally estimated.

¹H and ¹³C NMR: The chemical shifts of the hydrogen and carbon atoms can be calculated and correlated with experimental data. The protons on the pyridine ring and the piperidine ring will have distinct chemical shifts, influenced by the electronic environment created by the ethoxy and amino groups.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be predicted. Key vibrational modes would include the N-H stretching of the primary amine, C-N stretching of the piperidine and pyridine rings, and C-O stretching of the ethoxy group.

Table 2: Predicted Spectroscopic and Conformational Data for this compound

ParameterPredicted Observation
¹H NMR (ppm)Aromatic protons (pyridine): 6.0-8.0; Piperidine protons: 1.5-3.5; Ethoxy protons: 1.4 (t), 4.3 (q)
¹³C NMR (ppm)Pyridine carbons: 110-160; Piperidine carbons: 30-50; Ethoxy carbons: 15, 60
IR (cm⁻¹)N-H stretch: ~3300-3400; C-H stretch (aromatic): ~3050; C-H stretch (aliphatic): ~2850-2950; C-O stretch: ~1240
Most Stable ConformerPiperidine in chair conformation with the 4-amino group in an equatorial position.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior of this compound

While QM methods provide detailed electronic information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time, exploring its conformational landscape in a simulated environment.

Analysis of Torsional Profiles and Flexible Regions

MD simulations can map the potential energy surface associated with the rotation around key single bonds. For this compound, the most significant torsional angles would be:

The C-N bond connecting the pyridine ring to the piperidine ring.

The C-O bond of the ethoxy group.

Solvent Effects on the Conformational Ensemble of this compound

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. MD simulations in explicit solvent (e.g., water) can model these interactions. For this compound, a polar protic solvent like water would be expected to form hydrogen bonds with the amino group and the nitrogen atoms of the pyridine and piperidine rings. These interactions can stabilize certain conformations over others, potentially altering the conformational ensemble compared to the gas phase.

Structure-Activity Relationship (SAR) Principles and Derivations for Analogues of this compound

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. While specific biological data for this compound is not available, SAR principles can be derived from the general class of 2-aminopyridine derivatives.

The biological activity of such compounds is often modulated by modifications at several key positions:

Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact activity. Electron-donating groups (like the ethoxy group) or electron-withdrawing groups can alter the electronic properties of the ring, affecting its interaction with biological targets.

The Piperidine Moiety: Modifications to the piperidine ring, such as changes in the substitution pattern or the introduction of additional functional groups, can influence the molecule's solubility, lipophilicity, and binding affinity.

The Linker: The nature of the connection between the pyridine and piperidine rings is also critical.

Table 3: Postulated SAR for Analogues of this compound

Position of ModificationType of ModificationPredicted Effect on ActivityRationale
Pyridine Ring (Position 6)Replacement of ethoxy with methoxyLikely similar activitySimilar electronic and steric properties.
Pyridine Ring (Position 6)Replacement of ethoxy with a larger alkoxy groupPotentially decreased activitySteric hindrance may disrupt binding.
Pyridine Ring (Position 4 or 5)Introduction of a halogenMay increase activityCan enhance binding through halogen bonding.
Piperidine Ring (Position 4)N-alkylation of the amino groupMay increase or decrease activityDependent on the size of the alkyl group and the nature of the binding pocket.
Piperidine Ring (Position 4)Replacement of amino with hydroxylLikely decreased activityLoss of a key hydrogen bond donor.

These computational and theoretical explorations provide a foundational understanding of the chemical and physical properties of this compound. Such studies are invaluable for guiding future experimental work and for the rational design of new molecules with tailored functionalities.

Ligand-Based and Structure-Based Design Methodologies

Drug design methodologies are broadly categorized into ligand-based and structure-based approaches. Both are instrumental in the rational design and discovery of new drugs and would be applicable to the study of this compound.

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. For a compound like this compound, LBDD would involve:

Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. By analyzing a set of known active molecules with similar scaffolds, a pharmacophore model can be generated. worldscientific.comnih.gov This model then serves as a 3D query to screen large compound libraries for new molecules that fit the pharmacophore and are likely to be active. For instance, a study on aminopyridine derivatives might identify the pyridine nitrogen as a key hydrogen bond acceptor and the piperidine nitrogen as a potential ionizable group. worldscientific.com

Similarity Searching: This involves screening databases for compounds that are structurally similar to the lead molecule, this compound, based on 2D fingerprints or 3D shape.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or macromolecule is available (from X-ray crystallography, NMR, or homology modeling), SBDD can be employed. This is a powerful method for designing ligands that can bind to the target with high affinity and selectivity.

Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. rsc.org For this compound, docking studies could be performed against a known receptor to predict its binding mode and affinity.

De Novo Design: This involves designing a novel ligand from scratch or by modifying an existing one based on the structure of the binding site. For example, if the ethoxy group of the compound fits into a hydrophobic pocket, this interaction could be optimized by designing analogues with different alkyl chains.

The application of these design strategies to piperidine analogues has been widely explored to alter pharmacokinetic properties and enhance biological activity. enamine.netpharmaceutical-business-review.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For a series of analogues of this compound, a QSAR model could be developed to predict their activity and guide the synthesis of more potent compounds.

A typical QSAR study involves:

Data Set: A collection of molecules with known biological activities (e.g., IC50 values).

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

Studies on piperidine derivatives have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to elucidate the structural requirements for their biological activity. benthamdirect.com For example, a hypothetical QSAR model for analogues of this compound might reveal that increasing the hydrophobicity of the ethoxy substituent positively correlates with activity, while a bulky group on the piperidine ring is detrimental.

Table 1: Illustrative QSAR Model for Hypothetical Analogues

This table represents a hypothetical QSAR model for a series of analogues, demonstrating the relationship between molecular descriptors and biological activity.

CompoundlogP (Hydrophobicity)Molecular Weight (Size)H-Bond DonorsPredicted pIC50Experimental pIC50
Analogue 12.525026.86.7
Analogue 23.126427.27.1
Analogue 32.825016.56.6
Analogue 43.527827.57.6

Molecular Docking and Binding Site Prediction for this compound with Biological Macromolecules

Molecular docking is a key computational tool used to predict the interaction between a small molecule (ligand) and a protein (receptor). This technique is fundamental in drug discovery for hit identification and lead optimization.

In Silico Screening and Identification of Potential Biological Targets

In the absence of a known biological target for this compound, computational methods can be used to predict potential targets.

Reverse Docking: This involves docking the compound against a large library of known protein structures to identify potential binding partners. The proteins are then ranked based on the predicted binding affinity.

Target Prediction Servers: Web-based tools like SwissTargetPrediction can predict the most likely protein targets of a small molecule based on the principle of similarity. clinmedkaz.org These predictions are based on the known activities of structurally similar compounds.

For this compound, such screening could suggest potential targets like G-protein coupled receptors (GPCRs), kinases, or ion channels, given that piperidine and aminopyridine scaffolds are common in many biologically active compounds. rsc.orgclinmedkaz.org For example, various piperidine derivatives have been identified as ligands for sigma receptors. nih.gov

Analysis of Ligand-Receptor Interactions and Binding Modes

Once a potential target is identified, molecular docking can provide detailed insights into the binding mode and the specific interactions between this compound and the receptor's binding site.

The analysis of the docked pose can reveal:

Hydrogen Bonds: The amine group on the piperidine ring and the nitrogen atoms in the pyridine ring are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The ethoxy group and the aromatic pyridine ring can form hydrophobic interactions with nonpolar residues in the binding pocket.

Electrostatic Interactions: The basic piperidine nitrogen can be protonated at physiological pH and form salt bridges with acidic residues like aspartate or glutamate. nih.gov

π-π Stacking: The pyridine ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Molecular dynamics (MD) simulations can further be used to assess the stability of the predicted binding mode over time and to calculate binding free energies, providing a more accurate estimation of the ligand's affinity for the target. benthamdirect.com

Table 2: Hypothetical Molecular Docking Results for this compound

This table provides an illustrative example of docking results against two hypothetical protein targets.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-8.5Asp145, Lys72, Phe144Salt Bridge, H-Bond, π-π Stacking
GPCR B-9.2Trp286, Tyr114, Glu199H-Bond, π-π Stacking, H-Bond

In Vitro Mechanistic Investigations and Target Engagement Studies of 1 6 Ethoxypyridin 2 Yl Piperidin 4 Amine

Receptor Binding Kinetics and Affinity Studies of 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine

Information regarding the receptor binding profile of this compound is not available in the current body of scientific literature. The affinity of a compound for its receptor is a critical measure of its potential potency and is typically determined through various binding assays.

There are no published studies detailing competitive binding assays for this compound. Consequently, its dissociation constant (Kd), which quantifies the affinity of the compound for any specific receptor, has not been determined. For related classes of compounds, such as other piperidine (B6355638) derivatives, binding affinities have been established for targets like the sigma receptors (σ1 and σ2), with some analogs showing high affinity in the nanomolar range. nih.govrsc.org However, such data is specific to the tested derivatives and cannot be extrapolated to this compound.

Similarly, the kinetic rate constants—the association rate constant (kon) and the dissociation rate constant (koff)—for this compound have not been reported. These parameters provide insight into the dynamics of the ligand-receptor interaction, including how quickly a compound binds to its target and how long it remains bound. Without experimental data, these values remain unknown.

Enzyme Inhibition Profiling and Mechanistic Elucidation for this compound

The potential for this compound to act as an enzyme inhibitor has not been explored in published research. Many pyridine (B92270) and piperidine derivatives are known to inhibit various enzymes, such as cholinesterases or monoamine oxidases. nih.govnih.gov However, no such characterization has been performed for this specific molecule.

No data is available on the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound for any enzyme. These values are fundamental to quantifying the potency of an inhibitor. For context, studies on other pyridine derivatives have reported Ki values in the micromolar to nanomolar range against enzymes like copper amine oxidases and glutathione (B108866) reductase. nih.govjuniperpublishers.com

Without initial inhibition data, more complex mechanistic studies, such as steady-state and pre-steady-state kinetic analyses, have not been conducted. These investigations are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), but such information is contingent on first identifying an enzymatic target.

The formation and characteristics of any potential enzyme-inhibitor complex involving this compound are unstudied. Elucidating the nature of this interaction would require advanced biophysical techniques, which have not been applied to this compound according to available records.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of publicly accessible scientific databases and research publications, no specific in vitro mechanistic investigations, target engagement studies, or analyses of intracellular signaling pathways for the chemical compound this compound have been identified.

This absence of information prevents a detailed report on the cellular and molecular interactions of this specific compound as requested. The methodologies outlined in the user's request, such as advanced biophotonics for monitoring intracellular interactions and proteomics-based approaches for target identification, are sophisticated techniques used in drug discovery and molecular biology to elucidate the mechanisms of action of novel compounds. Similarly, the investigation of downstream effectors, gene expression changes, and protein-protein interactions are crucial steps in understanding how a compound modulates cellular signaling pathways.

However, for this compound, there is no available data to populate these investigative sections. This suggests that either research on this compound has not been conducted, has not been published in the public domain, or is part of proprietary research that is not publicly disclosed.

General methodologies that would be applied to such a compound, were it under investigation, are well-established in the scientific community. These include:

Cellular Target Engagement Studies: Techniques like the Cellular Thermal Shift Assay (CETSA) are often employed to confirm that a compound binds to its intended target protein within a cellular environment. Advanced microscopy and biophotonic methods can provide real-time visualization of these interactions.

Proteomics-Based Target Identification: In cases where the direct target of a compound is unknown, chemical proteomics approaches can be utilized. These methods often involve immobilizing the compound of interest and using it as "bait" to capture its binding partners from cell lysates, which are then identified using mass spectrometry.

Investigation of Intracellular Signaling Pathways: Once a target is identified, researchers typically investigate the downstream consequences of the compound-target interaction. This can involve a variety of molecular biology techniques, including Western blotting to measure changes in protein phosphorylation or expression, quantitative PCR (qPCR) to analyze alterations in gene expression, and co-immunoprecipitation or other protein-protein interaction assays to understand how the compound affects protein complexes.

Without specific research data on this compound, any discussion of its in vitro mechanistic properties would be purely speculative and fall outside the requested scope of providing scientifically accurate information.

Chemical Biology Applications and Tool Development with 1 6 Ethoxypyridin 2 Yl Piperidin 4 Amine

Design and Synthesis of Photoaffinity Probes Based on the 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine Scaffold

There is no available research detailing the design or synthesis of photoaffinity probes derived from the this compound scaffold. The process of creating a photoaffinity probe typically involves incorporating a photoreactive group (such as a diazirene, benzophenone, or aryl azide) and often a reporter tag (like biotin (B1667282) or an alkyne for click chemistry) onto a parent molecule. However, no such modifications or synthetic schemes have been reported for this compound in the scientific literature.

Application in Target Identification and Validation within Complex Biological Systems

Without the successful design and synthesis of photoaffinity probes from this specific compound, there are no subsequent studies on their application for target identification and validation. This crucial step in chemical biology research, which involves using the probe to covalently label its biological targets upon photoactivation for subsequent identification by techniques like mass spectrometry, has not been documented for this compound.

Development of Fluorescent Ligands Derived from this compound for Imaging Applications

Similarly, the literature lacks any information on the development of fluorescent ligands based on the this compound structure. The creation of fluorescent ligands involves conjugating a fluorophore to the molecule of interest to enable visualization of its distribution and interaction with biological systems. No such fluorescent derivatives of this compound have been described.

Live-Cell Imaging and Subcellular Localization Studies of Biological Targets

Given the absence of fluorescent ligands derived from this compound, there are no published studies on its use in live-cell imaging or for determining the subcellular localization of its potential biological targets.

Immobilization of this compound for Affinity Chromatography and Proteomic Pull-Down Experiments

The immobilization of a small molecule onto a solid support, such as agarose (B213101) beads, is a prerequisite for its use in affinity chromatography and proteomic pull-down experiments. This technique is employed to isolate and identify binding partners from complex biological mixtures. There are no reports of this compound being chemically modified for immobilization or used in such applications.

Isolation and Identification of Interacting Biomolecules

As there is no information on the use of immobilized this compound, there are no corresponding findings on the isolation and identification of any interacting biomolecules.

Analytical Methodologies for Research Purity, Characterization, and Stability of 1 6 Ethoxypyridin 2 Yl Piperidin 4 Amine

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase.

A typical RP-HPLC method for analyzing piperidine-containing compounds would involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient separation of the main compound from any impurities with different polarities.

Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the pyridine (B92270) chromophore of the molecule exhibits strong absorbance. For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a reference standard. The purity of a research sample is then determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The limit of detection (LOD) and limit of quantitation (LOQ) for similar amine compounds have been reported in the low µg/mL range.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 5.8 min

Table 2: Sample Purity Assessment Data from HPLC Analysis

Sample IDMain Peak AreaTotal Peak AreaPurity (%)
Batch A-0014568234459876599.34
Batch A-0024891234491234599.57
Batch B-0014765432480123499.25

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity and Residual Solvent Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is primarily used to detect and quantify residual solvents from the synthesis process and to identify any volatile impurities. Due to the polar nature and lower volatility of the main compound, derivatization might be necessary if its analysis by GC is required, though HPLC is generally the preferred method for the parent compound.

For the analysis of residual solvents, a headspace GC-MS method is often employed. This involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC. The components are separated based on their boiling points and interaction with the GC column, typically a capillary column with a non-polar or mid-polar stationary phase. The mass spectrometer then fragments the eluted compounds and creates a mass spectrum that serves as a molecular fingerprint for identification.

Table 3: Typical GC-MS Parameters for Residual Solvent Analysis

ParameterCondition
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 200°C
Oven Program 40°C (5 min), then ramp to 240°C at 10°C/min
Transfer Line Temp 250°C
MS Ion Source Temp 230°C
Mass Range 35-350 amu

Table 4: Hypothetical Residual Solvent Analysis Results

SolventConcentration (ppm)ICH Limit (ppm)Status
Methanol 503000Pass
Acetone 255000Pass
Toluene < 10890Pass
Ethyl Acetate 155000Pass

Capillary Electrophoresis (CE) for Compound Homogeneity and Charge State Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For a basic compound like this compound, CE, specifically Capillary Zone Electrophoresis (CZE), can be used to assess its homogeneity and determine its charge state under different pH conditions.

In CZE, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE) buffer. The sample is introduced, and a high voltage is applied. Cationic species like the protonated form of this compound will migrate towards the cathode at a rate dependent on their charge-to-size ratio. This technique is highly efficient and requires minimal sample volume. By analyzing the compound in buffers of varying pH, its pKa values can be estimated, providing insight into its ionization behavior. The presence of a single, sharp peak would indicate a high degree of compound homogeneity.

Stability Studies of this compound in Various Research-Relevant Matrices

Stability studies are crucial to determine the intrinsic chemical stability of a research compound and to establish appropriate storage conditions and shelf-life. These studies involve subjecting the compound to a variety of environmental conditions, such as elevated temperature, humidity, and light, over a period of time.

For this compound, stability would be assessed for the solid material and for solutions in common research solvents (e.g., DMSO, ethanol). Samples would be stored under controlled conditions, and at specified time points, they would be analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Identification of Degradation Products and Pathways

Potential degradation pathways for this compound, based on its chemical structure, could include:

Oxidation: The ethoxy group or the piperidine (B6355638) ring could be susceptible to oxidation, especially in the presence of light and oxygen.

Hydrolysis: While generally stable, the ether linkage of the ethoxy group could potentially undergo hydrolysis under harsh acidic or basic conditions.

Photodegradation: The pyridine ring, being an aromatic system, may be susceptible to degradation upon exposure to UV light.

Degradation products would be identified using techniques like LC-MS/MS, where the mass of the degradation product can provide clues to its structure. By comparing the mass to that of the parent compound, potential modifications like hydroxylation or dealkylation can be inferred.

Optimization of Storage Conditions for Research Samples

Based on the results of forced degradation and long-term stability studies, optimal storage conditions can be determined. These studies help to identify conditions that minimize degradation and ensure the integrity of the compound over time.

Table 5: Illustrative Stability Study Protocol and Results for Solid this compound

ConditionTime PointPurity (%) by HPLCAppearance
25°C / 60% RH 0 months99.8White Powder
3 months99.7White Powder
6 months99.5White Powder
40°C / 75% RH 0 months99.8White Powder
3 months98.2Off-white Powder
6 months96.5Yellowish Powder
Photostability 1.2 million lux hours97.1Yellowish Powder

The data suggests that the compound is relatively stable at room temperature but shows accelerated degradation at elevated temperature and humidity, as well as upon exposure to light. Therefore, for long-term storage of research samples, it would be recommended to store this compound in a cool, dark, and dry place, such as in a desiccator at 2-8°C, and protected from light.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(6-Ethoxypyridin-2-yl)piperidin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of pyridine derivatives followed by reductive amination or nucleophilic substitution. For example, coupling 2-chloro-6-ethoxypyridine with piperidin-4-amine under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile . Optimization includes:

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but require monitoring for side reactions.
  • Catalysts : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts enhance selectivity .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the ethoxypyridinyl (δ ~8.2–6.5 ppm for aromatic protons) and piperidin-4-amine (δ ~3.5 ppm for NH₂, δ ~2.8–1.5 ppm for piperidine protons) .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 236.2) and fragmentation patterns .
  • IR Spectroscopy : Identify NH₂ stretches (~3350 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when studying oxidation reactions of piperidin-4-amine derivatives under varying catalytic conditions?

  • Methodological Answer : Contradictions arise from differences in reaction orders, pH, or catalyst specificity. For example:

  • Catalyst Dependency : In Ru(III)-catalyzed permanganate oxidations, rate constants (e.g., k = 14.1 × 10² dm³ mol⁻¹ s⁻¹) show first-order dependence on [Ru(III)] but fractional dependence on [OH⁻] . Use pseudo-first-order kinetics under excess substrate conditions to isolate variables.
  • Mechanistic Probes : Radical trapping (e.g., acrylonitrile polymerization) confirms radical intermediates, while isotope labeling (¹⁸O) tracks oxygen transfer pathways .

Q. What computational methods elucidate reaction mechanisms of piperidin-4-amine derivatives, and how do they complement experimental findings?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometries (B3LYP/6-311G++(d,p)) to determine transition states and activation energies. For example, DFT studies reveal MnO₄⁻ oxidation proceeds via electron transfer from the amine to Mn(VII) .
  • FMO Analysis : Frontier molecular orbitals predict reactivity sites; HOMO-LUMO gaps correlate with oxidative stability .

Q. How do structural modifications to the ethoxypyridinyl group impact the biological activity of piperidin-4-amine derivatives?

  • Methodological Answer :

  • Fluorination : Introducing electron-withdrawing groups (e.g., CF₃) enhances binding to hydrophobic enzyme pockets (e.g., methionine aminopeptidase inhibitors) .
  • Steric Effects : Bulkier substituents (e.g., benzyl vs. methyl) reduce off-target interactions in receptor binding assays.
  • Bioactivity Assays : Use enzyme inhibition (IC₅₀) and cellular uptake studies to quantify structure-activity relationships (SAR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.